molecular formula C26H23ClN4O2S2 B12165657 N'-[(Z)-(4-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(4-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12165657
M. Wt: 523.1 g/mol
InChI Key: OWDPDPDGCWVHGF-MUXKCCDJSA-N
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Description

(E)-N’-(4-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a chlorobenzylidene group, a hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl moiety, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the p-tolyl group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the acetohydrazide group: This step involves the reaction of the thieno[2,3-d]pyrimidine derivative with hydrazine hydrate to form the acetohydrazide.

    Condensation with 4-chlorobenzaldehyde: The final step involves the condensation of the acetohydrazide with 4-chlorobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N’-(4-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under reflux conditions in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-N’-(4-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.

Mechanism of Action

The mechanism of action of (E)-N’-(4-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulation of signaling pathways: Affecting key signaling pathways that regulate cellular functions.

    Induction of cellular responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

(E)-N’-(4-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C26H23ClN4O2S2

Molecular Weight

523.1 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23ClN4O2S2/c1-16-6-12-19(13-7-16)31-25(33)23-20-4-2-3-5-21(20)35-24(23)29-26(31)34-15-22(32)30-28-14-17-8-10-18(27)11-9-17/h6-14H,2-5,15H2,1H3,(H,30,32)/b28-14-

InChI Key

OWDPDPDGCWVHGF-MUXKCCDJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)Cl)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=C(C=C4)Cl)SC5=C3CCCC5

Origin of Product

United States

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